molecular formula C12H17N B13595620 3-(2-Isopropylphenyl)azetidine

3-(2-Isopropylphenyl)azetidine

Cat. No.: B13595620
M. Wt: 175.27 g/mol
InChI Key: BLVSFSYBLSIQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Isopropylphenyl)azetidine, can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by its operational simplicity, use of a cheap catalyst, and broad substrate scope.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation has been reported .

Industrial Production Methods: Industrial production of azetidines often involves the use of high-throughput methods such as continuous flow synthesis. These methods allow for the efficient and scalable production of azetidines under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Isopropylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines.

Scientific Research Applications

3-(2-Isopropylphenyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring system. The ring strain facilitates the formation of reactive intermediates, which can then interact with various molecular targets. This reactivity is often exploited in medicinal chemistry to develop compounds with specific biological activities .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

    2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.

Uniqueness: 3-(2-Isopropylphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(2-propan-2-ylphenyl)azetidine

InChI

InChI=1S/C12H17N/c1-9(2)11-5-3-4-6-12(11)10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3

InChI Key

BLVSFSYBLSIQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2CNC2

Origin of Product

United States

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